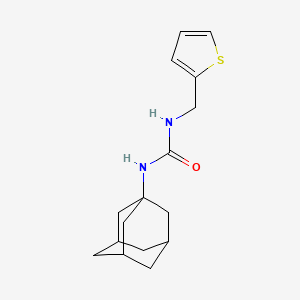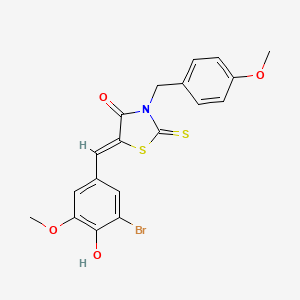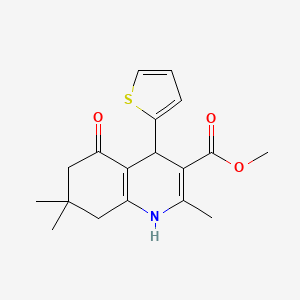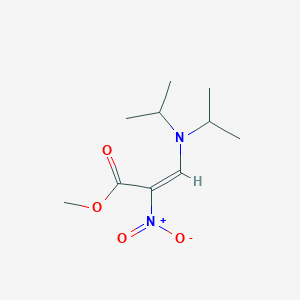
N-1-adamantyl-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-N'-(2-thienylmethyl)urea, also known as APTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APTU is a urea derivative that has a unique molecular structure, making it a promising candidate for drug development, as well as in other areas of research.
作用機序
The mechanism of action of N-1-adamantyl-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. In the case of acetylcholinesterase, N-1-adamantyl-N'-(2-thienylmethyl)urea binds to the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-Alzheimer's effects, N-1-adamantyl-N'-(2-thienylmethyl)urea has also been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as being a potent antioxidant. N-1-adamantyl-N'-(2-thienylmethyl)urea has also been shown to have a protective effect on the liver, reducing the damage caused by oxidative stress.
実験室実験の利点と制限
N-1-adamantyl-N'-(2-thienylmethyl)urea has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, N-1-adamantyl-N'-(2-thienylmethyl)urea is not without its limitations. It is a highly reactive compound, which can make it difficult to work with in certain situations. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-1-adamantyl-N'-(2-thienylmethyl)urea. One area of interest is its potential use as a drug for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of research is the development of N-1-adamantyl-N'-(2-thienylmethyl)urea-based pesticides, which could be a safer and more environmentally friendly alternative to current pesticides. Additionally, N-1-adamantyl-N'-(2-thienylmethyl)urea could be further studied for its potential use as a corrosion inhibitor in industrial applications.
合成法
The synthesis of N-1-adamantyl-N'-(2-thienylmethyl)urea involves the reaction of 1-adamantylamine and 2-thiophenecarboxaldehyde in the presence of a catalyst. The resulting product is then treated with urea to form N-1-adamantyl-N'-(2-thienylmethyl)urea. The synthesis of N-1-adamantyl-N'-(2-thienylmethyl)urea is a relatively simple process that can be easily scaled up for larger scale production.
科学的研究の応用
N-1-adamantyl-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in drug development. It has been shown to have anti-cancer properties, as well as being a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. N-1-adamantyl-N'-(2-thienylmethyl)urea has also been investigated for its potential use as a pesticide and as a corrosion inhibitor.
特性
IUPAC Name |
1-(1-adamantyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15(17-10-14-2-1-3-20-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHXKRYXRTWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantan-1-yl-3-thiophen-2-ylmethyl-urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)

![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)